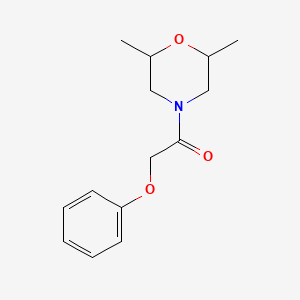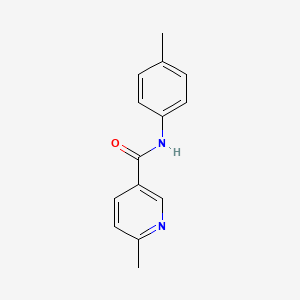
1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone, also known as DMPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPE is a white crystalline powder with a molecular formula of C15H21NO3 and a molecular weight of 263.33 g/mol.
Wirkmechanismus
The mechanism of action of 1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in the progression of certain diseases. 1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the progression of Alzheimer's disease, and tyrosinase, which is involved in the progression of melanoma.
Biochemical and Physiological Effects:
1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone has been shown to have a range of biochemical and physiological effects, depending on the specific application. In medicinal chemistry, 1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone has been shown to inhibit the activity of enzymes that are involved in the progression of certain diseases, such as cancer and Alzheimer's disease. In materials science, 1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone has been shown to act as a surfactant, which can be used to stabilize emulsions and improve the properties of materials such as polymers and nanoparticles.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone is its ability to be easily synthesized in a laboratory setting. 1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone is also relatively stable and can be stored for extended periods without significant degradation. However, 1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone can be difficult to purify, and its solubility in certain solvents can be limited. Additionally, the mechanism of action of 1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone is not fully understood, which can make it difficult to optimize its use in certain applications.
Zukünftige Richtungen
There are several areas of future research that could be explored with regards to 1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone. One potential direction is the development of new synthetic methods for 1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone that could improve its purity and yield. Another potential direction is the investigation of 1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone's potential applications in the field of catalysis, as it has shown promise as a stable and effective catalyst. Additionally, further research could be conducted to elucidate the mechanism of action of 1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone, which could lead to the development of more optimized applications in medicinal chemistry and materials science.
Synthesemethoden
1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone can be synthesized through the reaction of 2-phenoxyethanone with 2,6-dimethylmorpholine in the presence of a base catalyst. The reaction proceeds via the formation of an intermediate, which undergoes further reaction to yield 1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone. The synthesis of 1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone has been investigated for its ability to inhibit the activity of enzymes that are involved in the progression of certain diseases, such as cancer and Alzheimer's disease. 1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone has also been studied for its potential use as a drug delivery agent, as it can be easily functionalized to target specific tissues or cells.
In materials science, 1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone has been investigated for its ability to act as a surfactant, which can be used to stabilize emulsions and improve the properties of materials such as polymers and nanoparticles. 1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone has also been studied for its potential use as a catalyst in various chemical reactions, due to its ability to form stable complexes with metal ions.
Eigenschaften
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-11-8-15(9-12(2)18-11)14(16)10-17-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMUVIPGHLMIHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7537843.png)
![3-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide](/img/structure/B7537846.png)
![1-Cyclopropyl-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea](/img/structure/B7537853.png)
![1-[3-(4-Fluorophenoxy)propylsulfanyl]-4-(3-methoxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7537866.png)

![1-[(2,5-Dichlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine](/img/structure/B7537879.png)

![N-(2,5-Dimethyl-phenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramide](/img/structure/B7537891.png)
![N-[6-amino-1-(2-methoxyethyl)-2,4-dioxopyrimidin-5-yl]-N-benzylpentanamide](/img/structure/B7537898.png)
![N-(4-methylcyclohexyl)-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzamide](/img/structure/B7537905.png)
![(2S)-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-[(4-methoxyphenyl)sulfonylamino]-3-methylbutanamide](/img/structure/B7537915.png)
![N-[(2-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide](/img/structure/B7537927.png)

![N-(2,5-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537942.png)